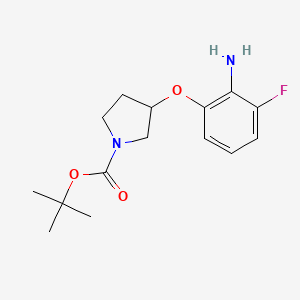

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate (CAS: 1233859-99-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₂₁FN₂O₃ and a molecular weight of 296.34 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a 2-amino-3-fluorophenoxy group and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This structural motif is common in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules, due to its ability to modulate solubility, stability, and pharmacokinetic properties. The Boc group serves to protect the pyrrolidine nitrogen during synthetic processes, while the amino and fluorine substituents on the aromatic ring influence electronic and steric interactions in downstream applications .

Properties

IUPAC Name |

tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAYWNSGIRYALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

- Pyrrolidine-1-carboxylate backbone : Serves as the nitrogen-containing heterocyclic core.

- 2-Amino-3-fluorophenoxy substituent : Introduces aromaticity, fluorine, and a primary amine.

Retrosynthetic disconnections :

- Path A : Ether bond formation between pyrrolidine-3-ol and 2-amino-3-fluorophenol.

- Path B : Nucleophilic substitution at the 3-position of Boc-protected pyrrolidine.

Synthetic Route 1: Mitsunobu Etherification

Reaction Overview

The Mitsunobu reaction enables stereospecific ether formation between pyrrolidine-3-ol and 2-amino-3-fluorophenol. This method is advantageous for retaining chirality and avoiding racemization.

Stepwise Procedure

- Boc protection : Pyrrolidine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to yield tert-butyl pyrrolidine-1-carboxylate.

- Hydroxylation : The 3-position of Boc-pyrrolidine is oxidized to pyrrolidine-3-ol using m-chloroperbenzoic acid (mCPBA).

- Mitsunobu coupling : Pyrrolidine-3-ol reacts with 2-amino-3-fluorophenol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) to form the ether linkage.

Reaction equation :

$$

\text{Boc-pyrrolidine-3-ol} + \text{2-amino-3-fluorophenol} \xrightarrow{\text{DIAD, PPh₃}} \text{Target compound} + \text{byproducts}

$$

Optimization Parameters

Synthetic Route 2: Nucleophilic Aromatic Substitution

Substrate Activation

This route employs a halogenated pyrrolidine intermediate for coupling with 2-amino-3-fluorophenol.

Key Steps

- Boc protection : As above.

- Halogenation : Boc-pyrrolidine is treated with N-bromosuccinimide (NBS) to yield 3-bromo-pyrrolidine-1-carboxylate.

- SNAr reaction : The bromide undergoes nucleophilic substitution with 2-amino-3-fluorophenol in dimethylformamide (DMF) with potassium carbonate.

Mechanistic insight :

The electron-withdrawing fluorine atom activates the phenol for nucleophilic attack, while the amino group is protected as an acetanilide to prevent side reactions.

Chirality Control and Resolution

Asymmetric Synthesis

The (S)-enantiomer (CAS 1233860-12-2) is synthesized using chiral catalysts or auxiliaries:

Analytical Characterization

Critical data for verifying synthetic success:

Spectroscopic data :

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) studies (B97-3c composite scheme) on analogous heterocyclizations reveal:

- Rate-limiting step : Cyclization of the dihydropyridine ring (ΔG‡ = 28.8 kcal/mol).

- Transition states : Intramolecular proton transfers dictate regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and fluorophenoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate (KMnO4).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, we compare it with structurally analogous pyrrolidine derivatives. The following table summarizes key differences in substituents, physical properties, and synthetic yields:

Key Research Findings

Fluorine placement significantly impacts polarity and metabolic stability. For instance, the 3,3-difluoro-4-hydroxymethyl analog (MW 251.27) is tailored for fluorinated probes, whereas the 2-trifluoromethylphenoxy derivative (MW 335.33) leverages trifluoromethyl’s electron-withdrawing effects for enzyme inhibition .

Sulfur-containing analogs (e.g., 3-chloro-4-fluorophenylsulfanylmethyl) achieve higher yields (68%) due to efficient thiol-alkylation chemistry .

Sulfonamide/sulfone derivatives () are explored as multifunctional ligands for targeting G-protein-coupled receptors (GPCRs) or kinases .

Chiral and Stereochemical Considerations

- The (R)-configuration of the target compound (CAS 1233859-99-8) is critical for enantioselective interactions, contrasting with racemic mixtures like (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (), which require chiral resolution .

Biological Activity

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of neurological disorders and other therapeutic applications. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H21FN2O3

- Molecular Weight : 296.34 g/mol

- CAS Number : 1233859-99-8

The structure features a pyrrolidine ring, an amino group, and a tert-butyl ester, with a fluorine atom that enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity. It has been investigated for its potential as a pharmacological agent in treating conditions such as:

- Depression

- Anxiety

- Neurological Disorders

The presence of the fluorine atom is believed to play a crucial role in enhancing the compound's efficacy by increasing its solubility and bioavailability .

While specific mechanisms of action for this compound are still under investigation, related studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation is critical for alleviating symptoms associated with mood disorders .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These studies often utilize flow cytometry to assess apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis

A comparative analysis of various derivatives reveals differences in biological activity based on structural modifications. The following table summarizes key findings from recent studies:

| Compound Name | Structure | Key Findings |

|---|---|---|

| This compound | Structure | Exhibits significant antidepressant-like effects in animal models. |

| Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate | Structure | Demonstrated higher cytotoxicity against cancer cells compared to standard treatments. |

| (S)-tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate | Structure | Showed improved selectivity towards specific receptor targets. |

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:

- Formation of the pyrrolidine ring.

- Introduction of the amino group.

- Esterification with tert-butyl alcohol.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. Table 1. Key Analytical Data for Structural Confirmation

| Technique | Critical Observations | Evidence ID |

|---|---|---|

| ¹⁹F NMR | δ -115 ppm (meta-F), -120 ppm (para-F) | |

| HRMS (ESI+) | [M+H]+ calc. 325.1423, found 325.1421 | |

| Chiral HPLC | Retention times: 8.2 min (R), 9.5 min (S) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C (SNAr), 25°C (Boc) | ±15% |

| Solvent | DCM (SNAr), THF (Mitsunobu) | ±20% |

| Catalyst | Pd(PPh₃)₄ (Suzuki) | +30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.